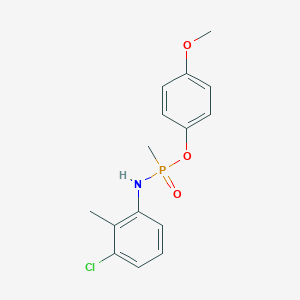![molecular formula C16H17N3O2 B5816698 N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
N-[3-(butyrylamino)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(butyrylamino)phenyl]nicotinamide, commonly known as BPN or FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It was first discovered in 2004 as a potential anticancer agent, due to its ability to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. Since then, BPN has been extensively studied for its therapeutic potential in various diseases and conditions.
作用机制
BPN exerts its anticancer effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, BPN reduces the intracellular levels of NAD+, leading to cellular energy depletion and apoptosis in cancer cells. BPN also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BPN also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases. Furthermore, BPN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the major advantages of using BPN in lab experiments is its high specificity for cancer cells and NAMPT. BPN has been shown to have minimal toxicity to normal cells and tissues, making it a promising anticancer agent. However, BPN has a short half-life in vivo, which limits its clinical application. Furthermore, BPN may have off-target effects on other enzymes involved in NAD+ biosynthesis, which may affect its specificity and efficacy.
未来方向
There are several future directions for research on BPN. One area of interest is the development of BPN analogs with improved pharmacokinetic properties and efficacy. Another area of research is the combination of BPN with other anticancer agents to enhance its therapeutic potential. Furthermore, BPN may have potential applications in other diseases and conditions, such as metabolic disorders and neurodegenerative diseases. Overall, BPN is a promising compound with potential therapeutic applications in various diseases and conditions.
合成方法
BPN can be synthesized using a multistep process, starting with the reaction of 3-aminophenylboronic acid with 3-bromopyruvic acid to form 3-(3-bromopyruvamido)phenylboronic acid. This compound is then coupled with nicotinamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield BPN. The synthesis of BPN is a complex process and requires expertise in organic chemistry.
科学研究应用
BPN has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. BPN has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, BPN has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAIYMVFBSGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)


